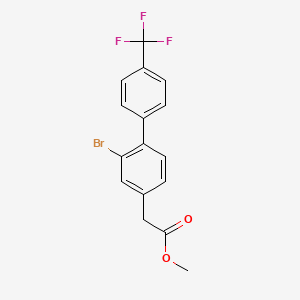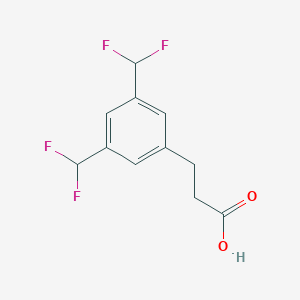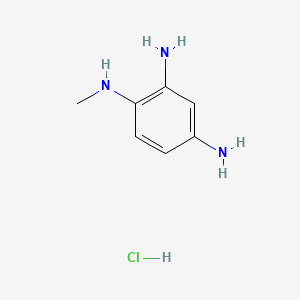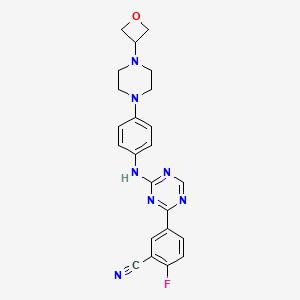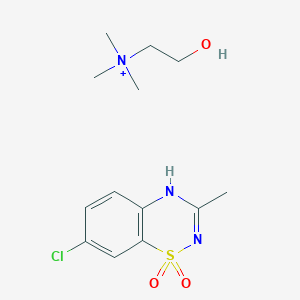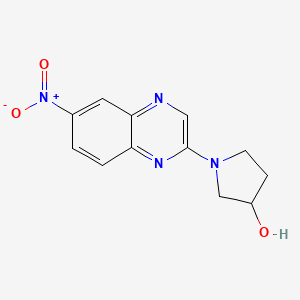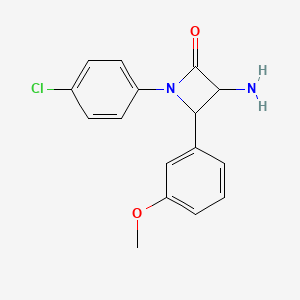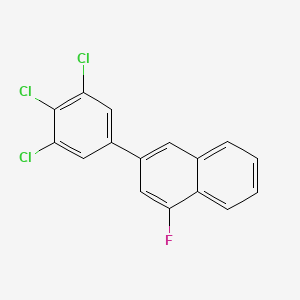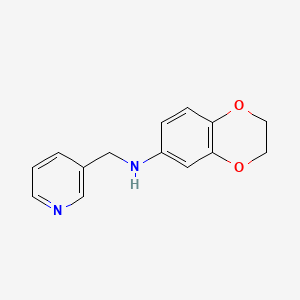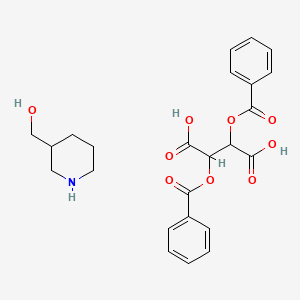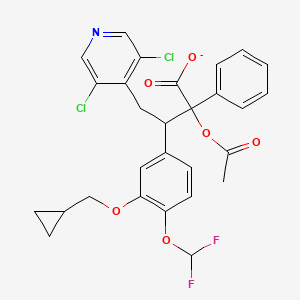
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl, and acetoxy-phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the cyclopropylmethoxy and difluoromethoxy phenyl intermediate through etherification reactions.
Step 2: Introduction of the dichloropyridinyl group via nucleophilic substitution reactions.
Step 3: Coupling of the intermediate with acetoxy-phenylacetate using esterification or acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen atoms in the dichloropyridinyl group may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of functional groups in 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may confer distinct chemical properties, such as increased stability, specific binding affinity, or enhanced reactivity, compared to similar compounds.
Properties
Molecular Formula |
C28H24Cl2F2NO6- |
|---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
2-acetyloxy-3-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-4-(3,5-dichloropyridin-4-yl)-2-phenylbutanoate |
InChI |
InChI=1S/C28H25Cl2F2NO6/c1-16(34)39-28(26(35)36,19-5-3-2-4-6-19)21(12-20-22(29)13-33-14-23(20)30)18-9-10-24(38-27(31)32)25(11-18)37-15-17-7-8-17/h2-6,9-11,13-14,17,21,27H,7-8,12,15H2,1H3,(H,35,36)/p-1 |
InChI Key |
KNCCIGCRPVNBTI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C(CC2=C(C=NC=C2Cl)Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
